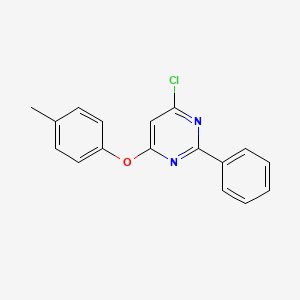

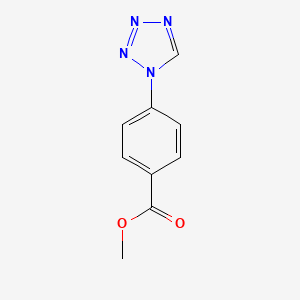

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve the use of pinacol boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Scientific Research Applications

Antiviral Activity

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine is part of the pyrimidine derivatives family, which has been studied for their potential antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit the replication of herpes viruses, including herpes simplex type 1 (HSV-1) and type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV), as well as retroviruses like the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) (Holý et al., 2002). The study demonstrated that certain pyrimidine derivatives exert significant antiviral activity, emphasizing the importance of the oxygen position in the pyrimidine ring for antiviral efficacy.

Antimicrobial and Antifungal Applications

Another aspect of research on pyrimidine derivatives includes their potential antimicrobial and antifungal applications. Siddiqui et al. (2007) synthesized a variety of 4-[(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-substituted imino] pyrimidines, which were evaluated for their antimicrobial activities. The results indicated that these compounds exhibited mild to potent activities against selected pathogens, suggesting their potential use in treating microbial infections (Siddiqui et al., 2007).

Nonlinear Optical Properties

The pyrimidine ring is also significant in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. A study by Hussain et al. (2020) focused on phenyl pyrimidine derivatives for NLO study and comparative analysis. The findings from density functional theory (DFT) calculations revealed that these derivatives exhibit considerable NLO properties, making them promising candidates for optoelectronic applications (Hussain et al., 2020).

Anticancer Agent Development

Research into the anticancer potential of pyrimidine derivatives has also been conducted. Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting their unique mechanism of tubulin inhibition. This series of compounds demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, when administered either orally or intravenously, without binding competitively with paclitaxel (Zhang et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds, such as (4-chloro-2-methylphenoxy) acetic acid (mcpa), act as synthetic auxins or growth regulators . These compounds typically target plant growth hormones, disrupting normal growth patterns and leading to the death of the plant .

Mode of Action

Based on its structural similarity to mcpa, it can be inferred that it may also act as a synthetic auxin . Synthetic auxins mimic the action of natural auxins, disrupting the hormonal balance in plants and leading to abnormal growth and eventual plant death .

Biochemical Pathways

Synthetic auxins typically affect the auxin signaling pathway, which regulates various aspects of plant growth and development .

Result of Action

Synthetic auxins typically result in abnormal growth patterns in plants, leading to their eventual death .

Action Environment

Factors such as temperature, ph, and soil composition can generally affect the activity and stability of similar compounds .

properties

IUPAC Name |

4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHGBFIGHKNJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)

![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)

![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)

![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)

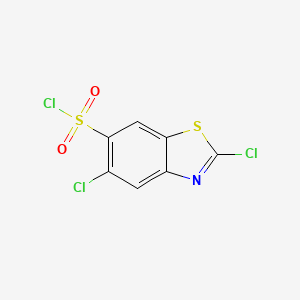

![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)